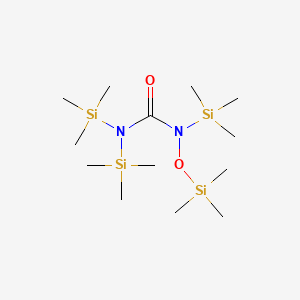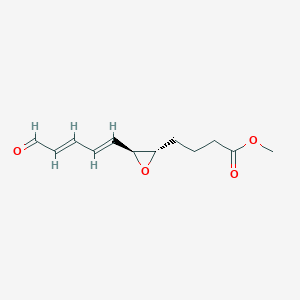
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is a complex organic compound characterized by its unique structure, which includes an epoxy group, a ketone group, and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tetradeuterated leukotriene A4 methyl ester as a precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of gas chromatography-mass spectrometry (GC-MS) coupling for efficient and reproducible preparation . The yields can vary depending on the stability and chemical structure of the precursors used.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products
Applications De Recherche Scientifique
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate involves its interaction with specific molecular targets and pathways. The compound can act as a signaling molecule, influencing various biological processes. Its effects are mediated through binding to receptors and enzymes, leading to changes in cellular functions and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S,6S)-dihydroxy-(7E,9E,11Z,14Z)-icosatetraenoic acid: A leukotriene compound with similar structural features.
Leukotriene A5 methyl ester: Another compound with an epoxy group and multiple double bonds.
Uniqueness
Methyl-(5S,6S)-epoxy-11-oxo-(7E,9E)-undecadienoate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73958-00-6 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
methyl 4-[(2S,3S)-3-[(1E,3E)-5-oxopenta-1,3-dienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C12H16O4/c1-15-12(14)8-5-7-11-10(16-11)6-3-2-4-9-13/h2-4,6,9-11H,5,7-8H2,1H3/b4-2+,6-3+/t10-,11-/m0/s1 |
Clé InChI |
VNDZNEGDVPXXAI-YVPVWAGGSA-N |
SMILES isomérique |
COC(=O)CCC[C@H]1[C@@H](O1)/C=C/C=C/C=O |
SMILES canonique |
COC(=O)CCCC1C(O1)C=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


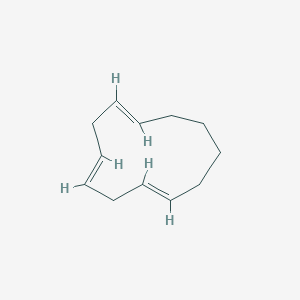
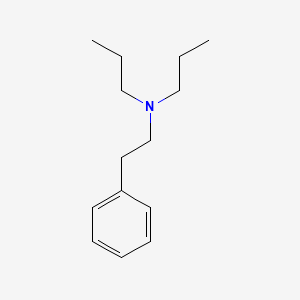
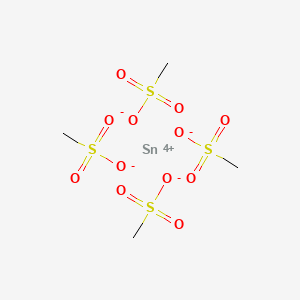
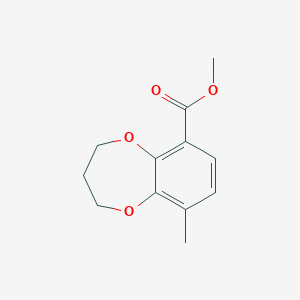
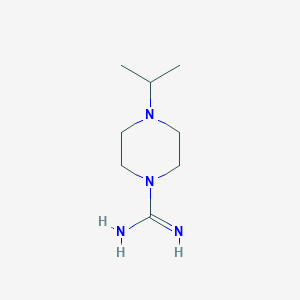
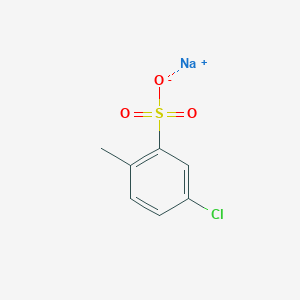
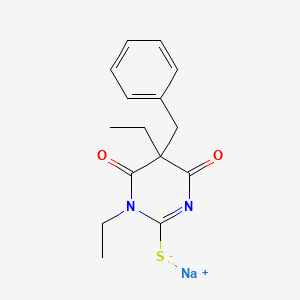
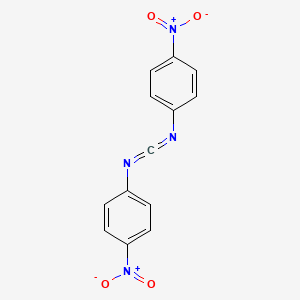
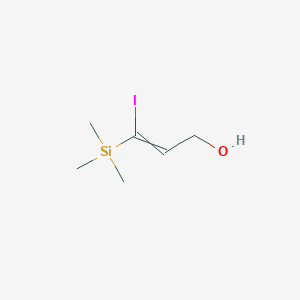
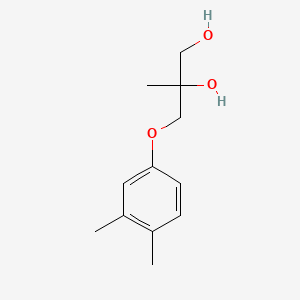
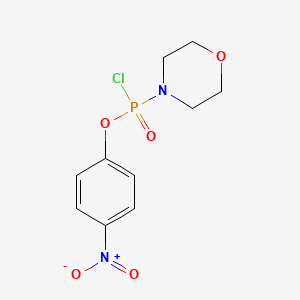
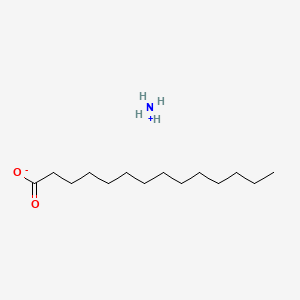
![Ethanol,[1-3H]](/img/structure/B13790943.png)
